3-cyano-N-methylbenzamide
Overview
Description
3-Cyano-N-methylbenzamide: is an organic compound with the molecular formula C9H8N2O . It is a derivative of benzamide, where a cyano group is attached to the benzene ring at the third position, and a methyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of N-methylbenzamidine.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Cyanobenzoic acid
Reduction: N-Methylbenzamidine
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyano-N-methylbenzamide is used as an intermediate in the synthesis of heterocyclic compounds. Its cyano and amide groups make it a versatile building block for constructing complex molecules .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. They may act as lead compounds for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-cyano-N-methylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The cyano group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, while the amide group can enhance binding affinity through additional interactions .
Comparison with Similar Compounds
3-Cyano-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-Cyano-N-methylbenzamide: The cyano group is attached at the fourth position of the benzene ring.
N-Methoxy-N-methylbenzamide: Contains a methoxy group attached to the nitrogen atom of the amide group.
Uniqueness: 3-Cyano-N-methylbenzamide is unique due to the specific positioning of the cyano group at the third position and the presence of a methyl group on the amide nitrogen. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-cyano-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRILKXIBCQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622010 | |
Record name | 3-Cyano-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363186-09-8 | |
Record name | 3-Cyano-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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